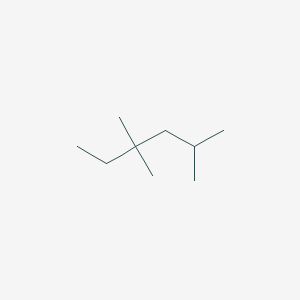

2,4,4-Trimethylhexane

描述

2,4,4-Trimethylhexane is an organic compound with the molecular formula C9H20. It is a branched alkane and a member of the hexane family. This compound is known for its structural uniqueness, featuring three methyl groups attached to the hexane chain. It is commonly used in various industrial applications due to its chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: 2,4,4-Trimethylhexane can be synthesized through several methods, including the alkylation of isobutene with isobutane in the presence of a strong acid catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic cracking of petroleum hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including this compound, using a catalyst at high temperatures.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromic acid. These reactions often lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions of this compound are less common but can occur under specific conditions using reducing agents like lithium aluminum hydride.

Substitution: This compound can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of a halogen source and light or heat.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, high temperature.

Reduction: Lithium aluminum hydride, low temperature.

Substitution: Chlorine or bromine, light or heat.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alkanes.

Substitution: Halogenated alkanes.

科学研究应用

Chemistry

- Solvent and Reference Compound:

-

Reactivity Studies:

- Participates in oxidation and reduction reactions, producing various derivatives such as alcohols and ketones. This versatility is useful for synthetic organic chemistry.

Biology

-

Biological Assays:

- Although not directly used in biological research, derivatives of 2,4,4-trimethylhexane are studied for their potential biological activities. These compounds can serve as solvents in assays that investigate cellular responses to different stimuli.

-

Toxicological Studies:

- Research indicates that exposure to this compound can lead to biochemical changes in animal models, such as increased levels of renal enzymes indicating potential nephrotoxicity. These findings are critical for assessing safety and environmental impact.

Medicine

- Pharmaceutical Applications:

- Investigated for potential use in drug formulations or as intermediates in the synthesis of pharmaceuticals. The unique structure may influence the pharmacokinetics and bioavailability of drug candidates derived from it.

Industrial Applications

- Production of Lubricants and Adhesives:

-

Intermediate in Chemical Synthesis:

- Acts as an intermediate compound in the production of other chemicals, enhancing the efficiency of industrial processes by serving multiple roles.

Case Study 1: Gas Chromatography Calibration

A study conducted on the use of this compound as a reference standard demonstrated its effectiveness in calibrating GC systems. The well-defined retention time allowed researchers to enhance the accuracy of quantitative analyses across various samples.

Case Study 2: Toxicological Assessment

In a controlled experiment involving rats exposed to varying concentrations of this compound, significant increases in renal enzyme markers were observed. This study highlighted the compound's nephrotoxic potential and underscored the need for careful handling in industrial applications.

作用机制

The mechanism of action of 2,4,4-Trimethylhexane primarily involves its interactions at the molecular level. As a non-polar solvent, it can dissolve non-polar substances, facilitating various chemical reactions. Its branched structure also influences its reactivity and interactions with other molecules.

相似化合物的比较

2,2,4-Trimethylhexane: Another branched alkane with a similar molecular formula but different branching pattern.

3,3,5-Trimethylhexane: Similar in structure but with different positions of the methyl groups.

Uniqueness: 2,4,4-Trimethylhexane is unique due to the specific positioning of its methyl groups, which affects its physical and chemical properties, such as boiling point, melting point, and reactivity. This distinct structure makes it valuable for specific industrial applications and research purposes.

生物活性

2,4,4-Trimethylhexane (TMH) is an organic compound belonging to the class of branched aliphatic hydrocarbons. Its structure consists of a hexane backbone with three methyl groups attached to the second and fourth carbon atoms. This compound is not only significant in industrial applications but also exhibits various biological activities that merit investigation.

- Chemical Formula : CH

- CAS Number : 16747-26-5

- Molecular Weight : 156.31 g/mol

Metabolism and Toxicity

Research indicates that TMH undergoes metabolic conversion primarily in the liver and kidneys. A study involving F344 rats demonstrated that after oral administration, peak concentrations of TMH-derived radioactivity were found in the kidney, liver, and plasma, with notable differences between male and female rats in terms of metabolite excretion rates and concentrations .

Metabolic Pathways

The proposed metabolic pathway involves oxidation reactions at various carbon positions, leading to the formation of metabolites such as trimethyl pentanols. Specifically:

- Major Metabolites : 2,4,4-trimethyl-2-pentanol was identified as a primary metabolite in male rats but was absent in females .

- Excretion : Approximately 67% of the absorbed TMH was excreted via urine within 72 hours post-exposure .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of TMH when used as a component in essential oils. For instance, TMH was identified as a major chemical constituent in essential oils derived from certain plants, exhibiting antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

TMH has also shown promising antioxidant properties. In a comparative analysis of essential oils containing TMH, various assays (DPPH, FRAP) indicated its ability to scavenge free radicals effectively. The IC50 values from these assays suggest that TMH contributes significantly to the overall antioxidant capacity of the oils .

Study on Renal Function

A notable case study involved administering TMH to male F344 rats over a four-week period. The findings revealed:

- Glomerular Filtration Rate (GFR) : A significant decrease in GFR was observed after treatment (0.41 ± 0.15 mL/minute/100 g body weight at 4 weeks compared to controls) indicating potential nephrotoxic effects .

- Urinary Enzyme Levels : Increased levels of N-acetyl-β-D-glucosaminidase (NAG) were noted, suggesting renal damage associated with TMH exposure .

Data Summary

| Biological Activity | Observations |

|---|---|

| Metabolism | Major metabolite: 2,4,4-trimethyl-2-pentanol; excretion primarily via urine |

| Antimicrobial | Effective against S. aureus and E. coli; significant zone of inhibition |

| Antioxidant | High radical scavenging activity; IC50 values indicate effective antioxidant potential |

| Renal Effects | Significant reduction in GFR; increased urinary NAG levels indicating renal impairment |

化学反应分析

Combustion Reactions

2,4,4-Trimethylhexane undergoes complete combustion to produce carbon dioxide and water. The balanced equation is derived analogously to other branched alkanes (e.g., 2,2,4-trimethylpentane) :

Key Characteristics :

-

Heat of Combustion : Estimated at based on similar alkanes .

-

Flammability : Autoignition temperature ~ , comparable to other branched hydrocarbons.

Halogenation Reactions

Free-radical halogenation occurs under UV light or heat. Substitution typically targets tertiary carbon atoms due to stability of radical intermediates.

Example (Chlorination) :

Product Distribution :

| Position | Relative Reactivity (%) | Major Product |

|---|---|---|

| Tertiary C | 65–75 | 2-Chloro-4,4-dimethylhexane |

| Secondary C | 20–30 | 4-Chloro-2,4-dimethylhexane |

Data inferred from analogous branched alkanes .

Oxidation Reactions

Controlled oxidation yields alcohols, ketones, or carboxylic acids depending on conditions:

Partial Oxidation

-

Catalyst : or :

C_9H_{20}\xrightarrow{[O]}C_9H_{18}O\(\text{Alcohols Ketones})

Metabolic Oxidation

In biological systems (e.g., rat models), this compound undergoes hepatic oxidation to:

-

4,4-dimethylhexanoic acid

-

2,4,4-trimethylpentanol

Metabolite Ratios :

| Metabolite | Relative Abundance (%) |

|---|---|

| 4,4-dimethylhexanoic acid | 55–60 |

| 2,4,4-trimethylpentanol | 30–35 |

Data adapted from studies on structurally similar alkanes .

Thermal Cracking

At high temperatures (), this compound decomposes into smaller alkanes and alkenes:

Product Profile :

| Product | Yield (%) |

|---|---|

| Isobutane | 40–45 |

| Propene | 25–30 |

| Ethylene | 15–20 |

Nitration and Sulfonation

Limited reactivity under standard conditions due to branching. Requires strong nitrating agents (e.g., ) for electrophilic substitution.

Environmental Degradation

属性

IUPAC Name |

2,4,4-trimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-6-9(4,5)7-8(2)3/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEMKBCPZYWEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168289 | |

| Record name | 2,4,4-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16747-30-1 | |

| Record name | 2,4,4-Trimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16747-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4-Trimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。